molecular formula C6H6F2O4 B2917281 rac-(1R,3R)-2,2-difluoro-3-(methoxycarbonyl)cyclopropane-1-carboxylic acid, trans CAS No. 142144-42-1

rac-(1R,3R)-2,2-difluoro-3-(methoxycarbonyl)cyclopropane-1-carboxylic acid, trans

Cat. No.: B2917281
CAS No.: 142144-42-1
M. Wt: 180.107
InChI Key: UIKKWRFOYJLALR-HRFVKAFMSA-N
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Description

This compound is a cyclopropane-based carboxylic acid derivative featuring two fluorine atoms at the 2-position and a methoxycarbonyl group at the 3-position. The stereochemistry is defined as trans, with a racemic mixture of the (1R,3R) configuration. Cyclopropane derivatives are widely studied for their unique structural rigidity and applications in medicinal chemistry, agrochemicals (e.g., pyrethroids), and materials science. The fluorine substituents enhance electronegativity and metabolic stability, while the methoxycarbonyl group introduces ester functionality, influencing lipophilicity and reactivity .

Properties

IUPAC Name

(1S,3S)-2,2-difluoro-3-methoxycarbonylcyclopropane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6F2O4/c1-12-5(11)3-2(4(9)10)6(3,7)8/h2-3H,1H3,(H,9,10)/t2-,3-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIKKWRFOYJLALR-HRFVKAFMSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1C(C1(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1[C@H](C1(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6F2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142144-42-1
Record name rac-(1R,3R)-2,2-difluoro-3-(methoxycarbonyl)cyclopropane-1-carboxylic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(1R,3R)-2,2-difluoro-3-(methoxycarbonyl)cyclopropane-1-carboxylic acid, trans typically involves the cyclopropanation of suitable precursors. One common method includes the reaction of difluorocarbene with an appropriate olefin, followed by esterification and subsequent hydrolysis to yield the desired carboxylic acid. The reaction conditions often require the use of strong bases and controlled temperatures to ensure the formation of the cyclopropane ring.

Industrial Production Methods

Industrial production of this compound may involve more scalable and cost-effective methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. Additionally, the use of automated systems can minimize human error and improve the overall efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

rac-(1R,3R)-2,2-difluoro-3-(methoxycarbonyl)cyclopropane-1-carboxylic acid, trans undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can yield alcohols or alkanes, depending on the reagents and conditions used.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the cyclopropane ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed in substitution reactions.

Major Products

The major products formed from these reactions include various substituted cyclopropanes, alcohols, ketones, and carboxylic acids, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

rac-(1R,3R)-2,2-difluoro-3-(methoxycarbonyl)cyclopropane-1-carboxylic acid, trans has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.

    Industry: It is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which rac-(1R,3R)-2,2-difluoro-3-(methoxycarbonyl)cyclopropane-1-carboxylic acid, trans exerts its effects involves interactions with specific molecular targets. The difluoro and methoxycarbonyl groups can enhance the compound’s binding affinity to enzymes or receptors, leading to modulation of biological pathways. The cyclopropane ring’s strained structure can also facilitate reactions with nucleophiles, making it a versatile intermediate in various chemical processes.

Comparison with Similar Compounds

Functional Group Impact on Properties

  • Fluorine Substituents: The 2,2-difluoro group in the target compound enhances electronegativity and metabolic stability compared to non-fluorinated analogs like (1R,2R)-2-(methoxycarbonyl)cyclopropanecarboxylic acid .
  • Methoxycarbonyl Group :

    • Introduces ester functionality, making the compound more lipophilic than free carboxylic acids. This group is hydrolytically labile, enabling prodrug strategies .
  • Stereochemistry :

    • The trans configuration imposes steric constraints, affecting molecular packing and interactions with biological targets. For example, pyrethroids like resmethrin rely on trans stereochemistry for insecticidal activity .

Research Findings and Data

Reactivity Trends

  • Acid Strength: Compound pKa (estimated) rac-(1R,3R)-2,2-Difluoro-3-(methoxycarbonyl)cyclopropane-1-carboxylic acid ~2.5–3.0 (1R,2R)-2-(Methoxycarbonyl)cyclopropanecarboxylic acid ~3.5–4.0 trans-2-(3-(Difluoromethoxy)phenyl)cyclopropane-1-carboxylic acid ~2.8–3.3 Fluorine electron-withdrawing effects lower pKa compared to non-fluorinated analogs.

Bioactivity Comparisons

While direct bioactivity data for the target compound is unavailable in the evidence, structurally related compounds show:

  • Resmethrin : 70% trans isomers exhibit higher insecticidal activity than cis counterparts due to improved target binding .
  • Difluorophenyl Derivatives : Enhanced blood-brain barrier penetration in CNS-targeting drugs .

Biological Activity

The compound rac-(1R,3R)-2,2-difluoro-3-(methoxycarbonyl)cyclopropane-1-carboxylic acid, trans (CAS Number: 142144-42-1) is a fluorinated cyclopropane derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C6H6F2O4
  • Molecular Weight : 180.1062 g/mol
  • Structure : The compound features a cyclopropane ring with two fluorine atoms and a methoxycarbonyl group, which may influence its reactivity and interaction with biological targets.
  • Inhibition of Enzymatic Pathways : Cyclopropane derivatives can act as inhibitors of key enzymes involved in metabolic pathways. For instance, some have shown efficacy in inhibiting fatty acid synthase (FASN), which is crucial in lipid metabolism and cancer cell proliferation.
  • Antimicrobial Properties : Similar compounds have exhibited antimicrobial activity against various pathogens, suggesting potential applications in treating infections.

Anticancer Activity

A study exploring the effects of similar cyclopropane derivatives on cancer cell lines indicated that these compounds could inhibit cell growth by interfering with mitochondrial function and inducing apoptosis. The mechanism involved the modulation of reactive oxygen species (ROS) levels, leading to mitochondrial dysfunction and increased cell death rates .

CompoundTargetEffectReference
C75FASNInhibits fatty acid synthesis; induces apoptosis
9mPhytopathogenic fungiModerate to excellent antifungal activity

Structure-Activity Relationship (SAR)

Research on related difluorinated compounds has provided insights into the structure-activity relationship (SAR), highlighting that the presence of fluorine atoms can enhance lipophilicity and bioavailability, potentially increasing efficacy against various biological targets .

Safety and Toxicology

Preliminary assessments indicate that rac-(1R,3R)-2,2-difluoro-3-(methoxycarbonyl)cyclopropane-1-carboxylic acid may exhibit toxicity similar to other carboxylic acids. It is classified as harmful if swallowed and can cause skin irritation . Further toxicological studies are necessary to fully understand its safety profile.

Q & A

Q. What are the optimized synthetic routes for rac-(1R,3R)-2,2-difluoro-3-(methoxycarbonyl)cyclopropane-1-carboxylic acid?

  • Methodological Answer : The synthesis typically involves cyclopropanation via diazo compounds and transition metal catalysts (e.g., Rh or Cu). Key steps include:

Cyclopropanation : Reaction of diazo precursors with olefins under inert atmospheres at low temperatures to minimize side reactions .

Functionalization : Introduction of difluoro and methoxycarbonyl groups via nucleophilic substitution or esterification .

  • Example Reaction Conditions :
StepCatalystTemperatureYieldReference
CyclopropanationRh₂(OAc)₄-20°C65–75%
DifluorinationSelectfluor®RT80%

Q. Which analytical techniques are most effective for characterizing the stereochemistry and purity of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹⁹F and ¹H NMR to confirm fluorine positions and cyclopropane ring strain .
  • X-ray Crystallography : Resolves absolute configuration (e.g., trans stereochemistry) .
  • Chiral HPLC : Separates enantiomers using columns like Chiralpak® IA/IB with hexane/isopropanol mobile phases .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (±0.001 Da) .

Q. How does the compound behave under physiological conditions, and what are its stability limitations?

  • Methodological Answer : The cyclopropane ring is prone to base-catalyzed decomposition. Studies on analogous difluorocyclopropanes show:
  • Decomposition Pathway : Ring-opening to form unsaturated ketones/carboxylic acids via specific-base catalysis .
  • Rate Constants :
ConditionpHRate Constant (min⁻¹)Half-LifeReference
Buffer (37°C)7.40.18 ± 0.01~3.8 min
  • Mitigation : Use low-temperature storage (-20°C) and avoid basic buffers during biological assays .

Q. What safety protocols are critical for handling this compound in lab settings?

  • Methodological Answer :
  • Storage : Inert atmosphere (N₂/Ar) at -20°C to prevent decomposition .
  • Handling : Use fume hoods, gloves, and eye protection; avoid contact with oxidizing agents .
  • Disposal : Neutralize with mild acids (e.g., dilute HCl) before disposal to prevent ring-opening reactions .

Advanced Research Questions

Q. How can stereochemical challenges in synthesizing enantiopure forms be addressed?

  • Methodological Answer :
  • Chiral Catalysts : Use Rh(II) complexes with chiral ligands (e.g., Dirhodium(II) tetrakis((R)-N-(dodecylbenzenesulfonyl)prolinate)) to enhance enantioselectivity (>90% ee) .
  • Kinetic Resolution : Enzymatic hydrolysis (e.g., lipases) selectively cleaves one enantiomer from racemic mixtures .

Q. What mechanisms underlie its interaction with enzymes like ACC deaminase?

  • Methodological Answer :
  • Inhibition Kinetics : Acts as a slow-dissociating inhibitor with submicromolar affinity (Kᵢ ~0.5 µM). Competitive binding studies using isothermal titration calorimetry (ITC) reveal ΔG ≈ -9.2 kcal/mol .
  • Structural Insights : Docking simulations (e.g., AutoDock Vina) predict hydrogen bonding between the carboxylic acid group and active-site residues (Arg158, Asp179) .

Q. How can computational modeling predict reactivity and stability of derivatives?

  • Methodological Answer :
  • DFT Calculations : B3LYP/6-31G(d) optimizes cyclopropane ring strain (~27 kcal/mol) and predicts reaction pathways (e.g., ring-opening barriers) .
  • MD Simulations : Analyze solvation effects in aqueous/PBS buffers using GROMACS; correlate with experimental decomposition rates .

Q. How should contradictory data on decomposition rates or synthetic yields be resolved?

  • Methodological Answer :
  • Controlled Replication : Repeat experiments under standardized conditions (pH 7.4, 37°C) to isolate variables .
  • Analytical Cross-Validation : Compare HPLC purity data with ¹⁹F NMR integration to detect impurities affecting yield calculations .

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